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An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride

This guide provides a comprehensive technical overview of (R)-1-(4-Chlorophenyl)-N-
methylethanamine hydrochloride, a chiral amine of significant interest in synthetic chemistry.
Designed for researchers, medicinal chemists, and professionals in drug development, this
document delves into the compound's structural characteristics, synthesis, analytical validation,
and applications, grounding all information in established scientific principles and
methodologies.

Introduction and Strategic Importance

(R)-1-(4-Chlorophenyl)-N-methylethanamine is a secondary amine featuring a stereogenic
center. Its structure, which combines a 4-chlorophenyl ring with a methylated aminoethyl side
chain, makes it a valuable chiral building block. In the realm of medicinal chemistry and organic
synthesis, such chiral amines are fundamental precursors for constructing complex,
enantiomerically pure molecules. The hydrochloride salt form enhances the compound's
stability and handling properties, making it suitable for laboratory use.[1][2] Its primary utility lies
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in research and development as a versatile scaffold for synthesizing novel compounds with

potential therapeutic applications, particularly in areas like neurological disorder research.[1]

Chemical Structure and Physicochemical Properties

The identity and physical nature of a compound are foundational to its application. The specific

stereochemistry, denoted by the (R)-configuration at the C1 position of the ethylamine chain, is

crucial for its intended use in stereoselective syntheses.

Caption: Chemical structure of (R)-1-(4-Chlorophenyl)-N-methylethanamine.

The key physicochemical properties are summarized in the table below, providing essential

data for experimental design and execution.

Property

Value

Source(s)

CAS Number

29850-85-9

[2](3]

Molecular Formula

CoH13CI2N (as HCI salt)

[1](21[3]

Molecular Weight 206.11 g/mol (as HCI salt) [11121[3]
169.65 g/mol (free base) [1][4]

Topological Polar Surface Area

(TPSA) 12.03 A2 [3]
XLogP3-AA 2.3 [4]
Hydrogen Bond Donors 1 [3][4]
Hydrogen Bond Acceptors 1 [31[4]
Rotatable Bonds 2 [3114]
SMILES CNC.Cl 2]

Synthesis and Enantioselective Control

The synthesis of chiral amines like (R)-1-(4-Chlorophenyl)-N-methylethanamine

hydrochloride requires precise control over stereochemistry. The most common and
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industrially scalable approaches involve either the asymmetric synthesis of the target
enantiomer or the resolution of a racemic mixture.

Synthetic Pathway: Reductive Amination

A prevalent method for synthesizing the parent amine is through the reductive amination of 4-
chlorobenzaldehyde with methylamine.[1] This process involves two key steps:

e Imine Formation: 4-chlorobenzaldehyde reacts with methylamine to form an intermediate N-
(4-chlorobenzylidene)methanamine. This reaction is typically reversible.

e Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the
secondary amine. A variety of reducing agents, such as sodium borohydride, can be
employed for this transformation.[1]

This standard procedure initially produces a racemic mixture (a 50:50 mixture of R and S
enantiomers).

Achieving Enantiopurity

To isolate the desired (R)-enantiomer, two primary strategies are employed:

o Asymmetric Synthesis: This "gold standard" approach creates the desired stereocenter
selectively. Acommon method is the asymmetric hydrogenation of the precursor imine using
a chiral catalyst system. For example, a ruthenium catalyst complexed with a chiral ligand,
such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), can
stereoselectively add hydrogen across the imine double bond, yielding a high enantiomeric
excess of the (R)-amine.[5] The choice of catalyst, solvent, and reaction conditions (e.g.,
hydrogen pressure) is critical for maximizing both yield and enantioselectivity.[5]

o Chiral Resolution: This classical method involves separating the enantiomers from a racemic
mixture. The racemic amine is reacted with a chiral resolving agent, such as an
enantiomerically pure acid (e.g., N-acetyl-L-phenylalanine), to form a pair of diastereomeric
salts.[6] These salts possess different physical properties, most notably solubility. Through
fractional crystallization, one diastereomeric salt can be selectively precipitated from the
solution. The salt is then isolated, and the resolving agent is removed by treatment with a
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base to liberate the enantiomerically pure (R)-amine.[6] The final step involves reacting the
purified free base with hydrochloric acid to produce the stable hydrochloride salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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